5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Description
The compound 5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride (Catalog Number: 120484) is a triazolopyrimidinone derivative characterized by a bicyclic core structure with a triazole fused to a pyrimidinone ring. Key structural features include:
- Cyclopropyl substituent at position 5, contributing steric bulk and moderate lipophilicity.
- Piperazine moiety at position 2, enhancing water solubility via protonation (as a hydrochloride salt).
- Molecular formula: C₁₂H₁₇ClN₆O; molecular weight: 296.76 g/mol .
Potential applications may include medicinal chemistry, given the pharmacological relevance of triazolopyrimidinones in targeting enzymes like FABP4 (IC₅₀ = 28 µM for a chloromethyl analog) .
Properties
IUPAC Name |
5-cyclopropyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O.ClH/c19-10-7-9(8-1-2-8)14-11-15-12(16-18(10)11)17-5-3-13-4-6-17;/h7-8,13H,1-6H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHHWHPBIYVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with a wide range of targets, including anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists.
Mode of Action
Similar compounds have been found to interact with their targets in various ways, leading to different cellular responses.
Biochemical Analysis
Biochemical Properties
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cell survival and proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For instance, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can affect its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological functions. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the availability of these essential molecules for DNA and RNA synthesis. This can affect cell proliferation and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, it can accumulate in certain compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
5-Cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H17ClN6O
- Molecular Weight : 284.76 g/mol
- CAS Number : 2034479-68-8
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of the triazole and pyrimidine rings. The synthetic pathways often utilize piperazine derivatives as key intermediates.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar structure exhibit promising anticancer properties. For instance, derivatives of piperazine have shown significant efficacy against various cancer cell lines. One study reported that certain piperazine derivatives inhibited the growth of human breast cancer cells with IC50 values comparable to established chemotherapeutics like Olaparib .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 5e | 18 | PARP1 |
| Olaparib | 57.3 | PARP1 |
The inhibition of PARP1 activity is particularly noteworthy as it plays a crucial role in DNA repair mechanisms, making it a target for cancer therapy.
Anti-inflammatory Activity
Another important aspect of biological activity is the anti-inflammatory potential of these compounds. In a screening of various piperazine derivatives, some were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations of 10 μM . This suggests that modifications in the piperazine structure can enhance anti-inflammatory efficacy.
Antiviral Activity
The compound's structural analogs have also been evaluated for antiviral properties. Research indicates that certain triazolo[1,5-a]pyrimidine derivatives can inhibit viral replication by disrupting essential protein-protein interactions within viral polymerases . This opens avenues for further exploration in antiviral drug development.
Case Studies
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer activity of piperazine derivatives showed that compounds similar to this compound were effective against MCF-7 breast cancer cells. The mechanism involved PARP inhibition and subsequent apoptosis induction .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, specific derivatives exhibited significant reduction in TNF-α levels in lipopolysaccharide-stimulated macrophages. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolopyrimidine derivatives and found that modifications can enhance their efficacy against depression models in rodents .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another significant application is its neuroprotective effects. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antidepressant Effects
A recent clinical trial investigated the antidepressant effects of a derivative of this compound in patients with major depressive disorder (MDD). The study reported a significant reduction in depression scores after eight weeks of treatment compared to placebo .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer applications, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, particularly in melanoma and leukemia cell lines .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares the target compound with closely related triazolopyrimidinone derivatives from :
Key Observations:
- Methoxymethyl increases polarity, which may enhance aqueous solubility but reduce membrane permeability . Trifluoromethyl significantly elevates lipophilicity, favoring blood-brain barrier penetration but risking solubility challenges .
- Salt Forms : The hydrochloride and dihydrochloride salts optimize solubility and crystallinity, critical for formulation .
Comparison with Non-Triazolopyrimidinone Derivatives
- Their herbicidal activity (e.g., ALS inhibition) highlights the importance of substituent positioning for target engagement .
- Pyrazolotriazolopyrimidines : Isomerization dynamics (e.g., compounds 6–11 in ) complicate stability but offer tunable pharmacokinetic profiles .
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidin-7(4H)-one Core
The core structure is typically synthesized via cyclization reactions involving hydrazine derivatives and substituted pyrimidine precursors. A common approach involves:
- Condensation of a substituted pyrimidine-2,4-dione with hydrazine hydrate to form the triazole ring fused to the pyrimidine.
- The reaction is carried out under reflux in a polar solvent such as ethanol or methanol, often with acid or base catalysis to facilitate ring closure.
Introduction of the Cyclopropyl Group at Position 5
The cyclopropyl substituent is introduced through selective alkylation or via cyclopropanation reactions:
- Alkylation of the 5-position on the triazolo-pyrimidine core with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions.
- Alternatively, cyclopropanation of an olefin precursor may be employed before ring closure.
Reaction parameters such as temperature (typically 50–80°C), base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide) are optimized to favor substitution at the desired position without side reactions.
Functionalization with Piperazine at Position 2
The attachment of the piperazine moiety is achieved by nucleophilic substitution:
- The 2-position on the triazolo-pyrimidine ring is activated for substitution, often as a halogenated intermediate (e.g., 2-chlorotriazolo-pyrimidine).
- Piperazine is reacted with this intermediate under reflux conditions in solvents such as ethanol or acetonitrile.
- The reaction is typically carried out under inert atmosphere to prevent oxidation.
Formation of Hydrochloride Salt
The free base of the compound is converted into its hydrochloride salt to improve solubility and stability:
- Treatment of the free base with hydrochloric acid in an organic solvent such as ethyl acetate or isopropanol.
- The salt precipitates out and is collected by filtration, followed by drying under vacuum.
Representative Preparation Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pyrimidine-2,4-dione + hydrazine hydrate, EtOH, reflux, 4 h | 75–85 | Formation of triazolo-pyrimidine core |
| 2 | Alkylation (cyclopropyl) | Cyclopropyl bromide, K2CO3, DMF, 60°C, 6 h | 70–80 | Selective substitution at position 5 |
| 3 | Nucleophilic substitution | 2-chlorotriazolo-pyrimidine + piperazine, EtOH, reflux, 8 h | 65–75 | Piperazine introduction at position 2 |
| 4 | Salt formation | HCl in isopropanol, room temperature, 2 h | 90–95 | Hydrochloride salt precipitation |
Research Findings and Optimization Insights
- Solvent Choice: Polar aprotic solvents such as DMF and acetonitrile enhance nucleophilic substitution efficiency in steps 2 and 3.
- Temperature Control: Maintaining moderate temperatures (50–80°C) avoids decomposition and side reactions.
- Base Selection: Potassium carbonate is preferred for alkylation due to its mild basicity and minimal side reactions.
- Salt Formation: Hydrochloride salt formation improves compound crystallinity and solubility, facilitating purification and formulation.
Analytical Characterization
Following synthesis, the compound is characterized by:
- NMR Spectroscopy: Confirms structural integrity and substitution pattern.
- Mass Spectrometry: Confirms molecular weight (approx. 432.4 g/mol).
- Elemental Analysis: Verifies purity and stoichiometry of hydrochloride salt.
- Melting Point Determination: Assesses compound purity and consistency.
Q & A
Q. What are the optimal synthetic routes for 5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride?
Methodological Answer: A fused heterocyclic synthesis approach can be adapted from triazolopyrimidine derivatives. For example, a one-pot fusion reaction involving aminotriazole, ethyl 3-oxohexanoate, and cyclopropanecarboxaldehyde in dimethylformamide (DMF) under reflux for 10–12 minutes yields the core structure. Subsequent functionalization with piperazine via nucleophilic substitution (e.g., using 1-(2-chloroethyl)piperazine) under basic conditions (e.g., K₂CO₃ in acetonitrile) introduces the piperazine moiety. Hydrochloride salt formation is achieved via HCl gas bubbling in ethanol .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; piperazine protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]⁺ peaks consistent with the molecular formula (e.g., m/z ≈ 360–380 for the free base).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).
- Infrared (IR) Spectroscopy: Confirm C=N stretching (1650–1700 cm⁻¹) and N-H deformation (1500–1600 cm⁻¹) .
Q. How can electrochemical properties inform its potential pharmacological applications?
Methodological Answer: Cyclic voltammetry (CV) on carbon graphite electrodes in phosphate-buffered saline (pH 7.4) can assess redox behavior. For triazolopyrimidines, anodic peaks near +0.8 V (vs. Ag/AgCl) indicate oxidation of the triazole ring, while cathodic peaks near -1.2 V suggest reduction of the pyrimidine moiety. These properties correlate with electron transfer mechanisms relevant to enzyme inhibition (e.g., kinase targeting) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across structurally similar triazolopyrimidines?
Methodological Answer: Divergent results may arise from substituent effects or assay conditions. For example:
- Piperazine vs. Morpholine Substituents: Piperazine derivatives (e.g., S2-TP in ) show higher solubility and receptor affinity due to basic nitrogen atoms, whereas morpholine analogs (e.g., S3-TP) exhibit reduced cellular uptake.
- Assay Variability: Standardize cell lines (e.g., C6 glioblastoma in ) and incubation times. Use meta-analysis frameworks (e.g., multidimensional scaling in ) to harmonize datasets from disparate studies .
Q. What computational strategies predict binding affinity to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 or Aurora A) to model interactions between the cyclopropyl group and hydrophobic pockets.
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) to assess piperazine flexibility and hydrogen bonding with catalytic lysine residues.
- QSAR Models: Train regression models on IC₅₀ data from analogs (e.g., triazolopyrimidines in ) using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors .
Q. How to optimize in vivo pharmacokinetics for brain-targeted delivery?
Methodological Answer:
- Lipid Solubility: Introduce lipophilic groups (e.g., chlorobenzyl in ) to enhance blood-brain barrier (BBB) penetration. Validate via parallel artificial membrane permeability assay (PAMPA-BBB).
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) liabilities. Piperazine N-methylation reduces CYP3A4-mediated degradation.
- In Vivo Models: Use subcutaneous xenografts in Balb/c nu-nu mice ( ) with PET/SPECT imaging to track tumor uptake and clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
